2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide
Overview
Description
2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide is a complex organic compound that features a benzoxazole moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole core . This reaction can be catalyzed by various agents, including nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve the use of solvents such as methyl cyanide or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K₂CO₃) .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, NaBH₄ for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups attached to the benzoxazole ring .
Scientific Research Applications
2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide include other benzoxazole derivatives, such as:
- 2-aminobenzoxazole
- 2-methylbenzoxazole
- 2-phenylbenzoxazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)18(24)21-14-7-5-6-13(10-14)20-17(23)11-22-15-8-3-4-9-16(15)26-19(22)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHJTGYRAAHLPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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